molecular formula C26H32Cl2O4 B1261418 Chlorotonil A

Chlorotonil A

Cat. No.: B1261418
M. Wt: 479.4 g/mol
InChI Key: RQYZFUUTQJMTMJ-JCSZEPHKSA-N
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Description

Introduction to Chlorotonil A

Discovery and Source Organism

This compound was first isolated in 2008 from the myxobacterium Sorangium cellulosum strain So ce1525, a soil-dwelling bacterium known for producing bioactive secondary metabolites. Its discovery emerged during antimalarial compound screening at the Swiss Tropical and Public Health Institute, where it demonstrated exceptional activity against Plasmodium falciparum. The initial structural characterization revealed a tricyclic macrolide scaffold featuring a rare gem-dichloro-1,3-dione moiety.

Historical Context of Identification

The identification of this compound occurred amid growing interest in bacterial natural products as sources of novel antimicrobial agents. Historically, antimalarial discoveries relied heavily on plant-derived compounds like artemisinin and quinine. However, increasing drug resistance necessitated exploration of understudied microbial sources. Myxobacteria, with their genetically encoded capacity for complex polyketide biosynthesis, became a focal point, leading to this compound’s characterization as part of broader efforts to address global health challenges.

Classification within Natural Products

This compound belongs to the polyketide class, specifically categorized as a trans-acyltransferase (trans-AT) polyketide synthase (PKS)-derived macrolide. Its structural relatives include anthracimycin, though key differences exist:

Feature This compound Anthracimycin
Producing organism Sorangium cellulosum (myxobacterium) Marine Streptomyces species
Halogenation Gem-dichloro-1,3-dione No halogen atoms
Bioactivity Antimalarial, antibacterial Antibacterial (Gram-positive)
Biosynthetic cluster 10-module trans-AT PKS 9-module cis-AT PKS

This comparison highlights this compound’s unique halogenated architecture and broader biological spectrum.

Significance in Polyketide Research

This compound’s biosynthesis challenges traditional polyketide assembly rules, offering insights into modular PKS engineering:

  • Iterative module usage : The PKS employs fatty acid synthase-like iterations, with malonyl-CoA units added sequentially to construct the macrolactone backbone.
  • Non-enzymatic cyclization : A spontaneous [4+2] cycloaddition forms its decalin ring system, a rare example of abiotic steps in natural product synthesis.
  • Post-PKS modifications :
    • Halogenation by flavin-dependent halogenase CtoA introduces chlorine atoms critical for bioactivity.
    • Methylation by CtoF fine-tunes molecular properties.

Properties

Molecular Formula

C26H32Cl2O4

Molecular Weight

479.4 g/mol

IUPAC Name

(1S,2R,3Z,5E,7S,10S,14R,15R,16S,20S)-12,12-dichloro-2,7,10,16,18-pentamethyl-8-oxatricyclo[12.8.0.015,20]docosa-3,5,17,21-tetraene-9,11,13-trione

InChI

InChI=1S/C26H32Cl2O4/c1-14-12-16(3)21-19(13-14)10-11-20-15(2)8-6-7-9-17(4)32-25(31)18(5)23(29)26(27,28)24(30)22(20)21/h6-12,15-22H,13H2,1-5H3/b8-6-,9-7+/t15-,16-,17+,18+,19-,20+,21-,22-/m1/s1

InChI Key

RQYZFUUTQJMTMJ-JCSZEPHKSA-N

Isomeric SMILES

C[C@@H]1/C=C\C=C\[C@@H](OC(=O)[C@H](C(=O)C(C(=O)[C@@H]2[C@H]1C=C[C@H]3[C@H]2[C@@H](C=C(C3)C)C)(Cl)Cl)C)C

Canonical SMILES

CC1C=CC=CC(OC(=O)C(C(=O)C(C(=O)C2C1C=CC3C2C(C=C(C3)C)C)(Cl)Cl)C)C

Synonyms

chlorotonil A

Origin of Product

United States

Scientific Research Applications

Antimalarial Applications

Chlorotonil A exhibits significant antimalarial activity, demonstrating effectiveness against the malaria-causing parasite Plasmodium falciparum.

  • Mechanism of Action : this compound acts on all stages of the intraerythrocytic development of the parasite, including ring-stage parasites and gametocytes. It requires only a short exposure to exert its effects, making it a rapid-acting agent against malaria .
  • Efficacy : In laboratory studies, this compound showed a 50% inhibitory concentration (IC50) ranging from 4 to 32 nM against various strains of P. falciparum, including both chloroquine-sensitive and resistant strains. In vivo studies in mice infected with Plasmodium berghei demonstrated effective suppression of parasitemia with minimal toxicity observed at doses as low as 36 mg/kg .
  • Comparative Analysis : The efficacy of this compound was assessed against standard treatments like chloroquine and artesunate. The following table summarizes the comparative IC50 values:
CompoundIC50 (nM)
This compound15.2 (3.7–32)
Chloroquine47.2 (19.5–117)
Artesunate0.6 (0.2–3.2)

This compound's unique profile positions it as a promising lead compound for further development in antimalarial therapies.

Antimicrobial Applications

This compound has also been studied for its antimicrobial properties, particularly against Clostridioides difficile, a pathogen responsible for severe gastrointestinal infections.

  • Inhibition of C. difficile : Recent studies have shown that this compound effectively prevents relapsing/recurrent C. difficile infections (rCDIs). Unlike traditional antibiotics such as vancomycin, which disrupt the gut microbiota significantly, this compound preserves colonization resistance and maintains microbiota composition .
  • Mechanism of Action : this compound targets critical steps in the infection cycle of C. difficile, inhibiting spore outgrowth and contributing to lower rates of reinfection . In animal models, treatment with this compound led to faster recovery of the microbiota after infection compared to conventional antibiotics .
  • Comparative Efficacy : The following table highlights the comparative effects of this compound and vancomycin on microbiota preservation:
TreatmentImpact on MicrobiotaEfficacy Against C. difficile
This compoundMinimal disruptionHigh
VancomycinSignificant disruptionHigh

This compound's ability to target dormant stages of C. difficile positions it as a potential candidate for treating persistent infections where traditional antibiotics fail.

Case Study 1: Antimalarial Efficacy

In a controlled study involving mice infected with P. berghei, this compound was administered at various doses post-infection. The results indicated significant suppression of parasitemia with no observable toxicity, demonstrating its potential as an effective antimalarial agent .

Case Study 2: Treatment of C. difficile Infections

A One Health study conducted by the Helmholtz Centre for Infection Research evaluated the effects of this compound on mice and pigs infected with C. difficile. The findings revealed that treatment with this compound led to quicker recovery of gut microbiota and reduced rates of reinfection compared to vancomycin, highlighting its therapeutic promise in managing recurrent infections .

Chemical Reactions Analysis

Dehalogenation and Sulfur-Mediated Modifications

Chlorotonil A (1) undergoes selective dehalogenation under sulfur-mediated conditions, yielding Dehalogenil as a primary product. This reaction replaces one of the geminal chlorines at the C4 position, improving solubility and pharmacokinetic properties while retaining antimicrobial activity .

Reaction Reagents/Conditions Product Yield Key Findings
Dehalogenation of 1Sulfur-based reagents, acetoneDehalogenil80-100%Enhanced solubility (2.5×) and oral bioavailability; retained nanomolar activity against S. aureus .
Halogen substitution trialsKF, KI, KBr in DMF/acetoneBridged derivativesDirect substitution failed; unexpected bridged structures formed instead .

Electrophilic Substitution at C4 and C9

This compound exhibits regioselective reactivity toward electrophilic substitution. N-Chlorosuccinimide (NCS) and N-fluorobenzenesulfonimide (NFSI) enable targeted modifications:

  • C4 chlorination : Treatment with NCS and pyridine regenerates this compound from its dehalogenated derivative (71% yield) .

  • C9 fluorination : NFSI introduces fluorine at C9, yielding compound 5 (Scheme 2) .

Position Reagents Product Yield Activity (IC₅₀ vs P. falciparum)
C4NCS, pyridine171%4.2 nM
C9NFSI, p-toluenesulfonic acid558%3.8 nM

Epoxidation and Epoxide Ring Opening

Regio- and stereoselective epoxidation of this compound’s conjugated diene system generates epoxide derivatives (e.g., ChB1-Epo2, 4 ), which are further functionalized via acidic ring opening .

Reaction Conditions Product Yield Solubility Improvement
Epoxidation of 1mCPBA, CH₂Cl₂, –20°CChB1-Epo2 (4)65%3× increase in PBS
Acidic epoxide openingHCl, THF/H₂ODiol derivatives72%Retained antiplasmodial activity

Epoxide derivatives demonstrated >95% inhibition of Plasmodium falciparum at 100 nM and reduced cytotoxicity (HeLa cell CC₅₀ > 50 µM) .

Resistance to Common Reagents

This compound’s scaffold shows remarkable inertness under harsh conditions:

  • No reaction with KMnO₄ (oxidation) or DAST (fluorination) .

  • Stability in acidic/basic media (pH 2–12) over 24 hours .

Bridged Derivative Formation

Attempted Finkelstein-type halogen exchange (Cl → Br/I) led to unexpected bridged structures instead of direct substitution. These derivatives showed reduced antimicrobial potency, highlighting the critical role of the gem-dichloro group .

Key Implications for Drug Development

  • Dehalogenil emerged as the most promising derivative, combining improved solubility (logP reduced by 1.2 units) and in vivo efficacy (90% survival in murine S. aureus infection models) .

  • Epoxidation strategies mitigated the inherent lipophilicity of this compound, enhancing compatibility with aqueous formulations .

This systematic exploration of this compound’s reactivity underscores its potential as a scaffold for next-generation anti-infectives, addressing both pharmacological limitations and resistance challenges.

Preparation Methods

Natural Production via Fermentation and Extraction

Biosynthesis in Sorangium cellulosum

Chlorotonil A is biosynthesized by a trans-acyltransferase (AT) polyketide synthase (PKS) system in S. cellulosum So ce1525. The gene cluster responsible for its production lacks embedded AT domains, relying instead on a tandem AT domain for malonyl-CoA extender unit loading. Key enzymatic steps include:

  • Macrolactone Backbone Formation : Initiation with acetyl-CoA and iterative elongation via malonyl-CoA, incorporating β,γ-unsaturation and α-methylation at modules 3 and 7.
  • Decalin Motif Construction : A spontaneous, non-enzymatic [4+2] cycloaddition at module 8 generates the bicyclic decalin system.
  • Halogenation and Methylation : The flavin-dependent halogenase CtoA introduces two chlorine atoms at the C4 position, followed by SAM-dependent methylation by CtoF to yield the final product.
Table 1: Key Enzymes in this compound Biosynthesis
Enzyme Function Module Reference
Tandem AT Malonyl-CoA loading 1–10
CtoA Geminal dichlorination at C4 Post-PKS
CtoF Methylation of hydroxyl group Post-PKS

Fermentation and Isolation

Large-scale fermentation of S. cellulosum So ce1525 is conducted in nutrient-rich media optimized for myxobacterial growth. Post-fermentation processing involves:

  • Extraction : The biomass is extracted with dichloromethane (DCM), followed by solvent evaporation and resuspension in DCM for HPLC-MS analysis.
  • Purification : Reverse-phase chromatography isolates this compound from co-metabolites, achieving >95% purity. Yields from fermentation typically range from 10–50 mg/L, depending on strain optimization.

Total Synthesis of this compound

The first total synthesis of this compound, reported by Rahn and Kalesse in 2008, established a 19-step route with a 4.2% overall yield. Critical transformations include:

Retrosynthetic Strategy

The synthesis disconnects the macrolactone into two fragments:

  • Decalin Subunit : Constructed via an intramolecular Diels-Alder reaction of a triene intermediate.
  • Macrolactone Core : Assembled through Yamaguchi esterification and ring-closing metathesis.

Key Synthetic Steps

  • Diels-Alder Cyclization : A thermally induced [4+2] cycloaddition forms the decalin system with >90% diastereoselectivity.
  • Chlorination : Electrophilic chlorination using N-chlorosuccinimide (NCS) introduces the geminal dichloro group.
  • Macrolactonization : Mitsunobu conditions facilitate lactone closure, avoiding epimerization at sensitive stereocenters.
Table 2: Total Synthesis Reaction Conditions
Step Reagents/Conditions Yield (%) Reference
Diels-Alder Toluene, 110°C, 24 h 85
Chlorination NCS, pyridine, CH₂Cl₂, 0°C 71
Macrolactonization DIAD, PPh₃, THF, –20°C 65

Semisynthetic Derivatization

To address this compound’s poor solubility and oral bioavailability, semisynthetic strategies have yielded derivatives with enhanced pharmacokinetic profiles.

Dehalogenation and Functionalization

  • Dehalogenil : Sulfur-mediated dehalogenation removes one chlorine atom, improving aqueous solubility (logP reduced from 4.8 to 3.9).
  • Epoxidation : Treatment with m-CPBA introduces an epoxide at C9–C10, retaining antimalarial activity (IC₅₀ = 12 nM vs. 8 nM for this compound).

Second-Generation Derivatives

  • ChB1-Epo2 : Epoxide-containing derivative with 3-fold higher oral bioavailability in murine models.
  • C2-Demethyl Analogues : Loss of the C2 methyl group reduces cytotoxicity while maintaining potency (IC₅₀ = 15 nM).
Table 3: Properties of Semisynthetic Derivatives
Compound Modification Aqueous Solubility (μg/mL) IC₅₀ (Pf 3D7, nM)
This compound 2.1 8
Dehalogenil C4 dechlorination 18.4 22
ChB1-Epo2 C9–C10 epoxidation 9.7 11

Q & A

Q. What are the key steps in the total synthesis of Chlorotonil A, and how are intermediates characterized?

The synthesis involves palladium-catalyzed cross-coupling reactions (e.g., bromocyclohexene with enol boronate) and subsequent functional group transformations. Critical intermediates like ester 4 and aldehyde 25 are purified via column chromatography (hexane/ethyl acetate gradients) and characterized using 1H-NMR^1\text{H-NMR}, 13C-NMR^{13}\text{C-NMR}, and HRMS to confirm molecular weights and structural integrity . For example, aldehyde 25 (87% purity) showed distinct 1H-NMR^1\text{H-NMR} signals at δ 9.76 (CHO) and HRMS data matching C26H32Cl2O4\text{C}_{26}\text{H}_{32}\text{Cl}_2\text{O}_4 .

Q. How is the stereochemical configuration of this compound validated during synthesis?

Stereochemistry is confirmed via 1H-NMR^1\text{H-NMR} coupling constants and NOE experiments. For instance, intermediate 22 exhibits a 3:1 Z/E ratio, resolved via chromatographic separation and methanol recrystallization. The meso compound 13 is isolated in a 13:1 diastereomeric ratio, with 1H-NMR^1\text{H-NMR} peaks at δ 5.35 (olefinic protons) and δ 1.25 (geminal dimethyl groups) .

Q. What bioactivity data supports this compound as a candidate against Clostridioides difficile?

In vitro studies demonstrate this compound’s efficacy against both vegetative and dormant C. difficile spores, with activity comparable to vancomycin. This is attributed to its unique macrolide structure, which disrupts bacterial membrane integrity. Multidisciplinary validation includes microbiological assays and murine infection models .

Advanced Research Questions

Q. How can synthetic routes to this compound be optimized to improve yield and scalability?

Challenges include low yields in chemical synthesis (e.g., 58% for meso compound 13 ) . Fermentation using Sorangium cellulosum offers a scalable alternative, producing precursors for derivatization. Process optimization could involve strain engineering to enhance chlorotonil titers or modifying reaction conditions (e.g., solvent systems, catalyst loading) .

Q. What methodological approaches resolve contradictions in this compound’s bioactivity across studies?

Discrepancies in efficacy (e.g., vs. anthracimycin) arise from structural variations like chlorine substitution and stereochemistry. Chlorinated anthracimycin analogues show reduced activity against Bacillus anthracis but enhanced Gram-negative coverage. Comparative studies should employ standardized MIC assays and molecular docking to correlate structural features (e.g., Cl atoms at C-12/C-14) with target binding .

Q. How do resistance mechanisms affect this compound’s therapeutic potential, and how can they be mitigated?

Resistance profiling in C. difficile involves genomic analysis of efflux pump upregulation or target mutations. Combinatorial therapy with adjuvants (e.g., efflux inhibitors) or structural modifications (e.g., adding hydrophobic side chains) could enhance retention. Preclinical models must assess pharmacodynamics in resistant strains .

Q. What analytical frameworks are recommended for validating this compound’s purity and stability in formulation studies?

Use orthogonal methods:

  • Purity : HPLC-UV/ELSD (≥95% purity threshold) paired with 1H-NMR^1\text{H-NMR} integration.
  • Stability : Accelerated degradation studies (40°C/75% RH) monitored via LC-MS to detect hydrolysis byproducts (e.g., ester cleavage).
  • Quantification : qNMR with internal standards (e.g., 1,3,5-trimethoxybenzene) .

Methodological Considerations

Q. How should researchers design experiments to compare this compound with structural analogues?

  • Controlled Variables : Use identical bacterial strains, inoculum sizes, and growth media.
  • Assays : Broth microdilution for MIC determination; time-kill curves for bactericidal kinetics.
  • Structural Analysis : X-ray crystallography or molecular dynamics to map interactions with bacterial targets (e.g., RNA polymerase) .

Q. What criteria define robust spectral data for this compound derivatives?

  • HRMS : Mass accuracy ≤ 3 ppm; isotopic patterns matching Cl2\text{Cl}_2-containing formulas.
  • NMR : Baseline resolution of key peaks (e.g., olefinic protons); DEPT-135 to distinguish CH2_2/CH3_3 groups.
  • Reproducibility : Triplicate runs under standardized conditions (e.g., 25°C in CDCl3_3) .

Data Interpretation and Reporting

Q. How should conflicting data on this compound’s mechanism of action be addressed in publications?

Transparently report experimental variables (e.g., bacterial strain variants, assay protocols) and apply statistical rigor (e.g., ANOVA with post-hoc tests). Use supplemental materials for raw datasets, enabling independent validation. Cite prior work (e.g., anthracimycin studies) to contextualize findings .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chlorotonil A
Reactant of Route 2
Chlorotonil A

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